![molecular formula C19H19N3OS3 B2518105 2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 477216-14-1](/img/structure/B2518105.png)
2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, which belongs to a class of compounds that have been synthesized for potential biological applications. These compounds have been studied for their enzyme inhibition properties, particularly against enzymes like butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX), which are relevant in the context of diseases such as Alzheimer's and inflammatory conditions . Additionally, similar derivatives have been explored for their antimicrobial and hemolytic activities, showing promise as potential antimicrobial agents with varying degrees of activity against selected microbial species .
Synthesis Analysis
The synthesis of these compounds involves a multi-step process. Initially, phenyl acetic acid is converted into an ester, followed by hydrazide formation, and then cyclization in the presence of carbon disulfide (CS2) to yield 5-benzyl-1,3,4-oxadiazole-2-thiol. Subsequently, N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in a basic medium. The final step involves stirring 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to obtain the target compounds . A similar approach is used for the synthesis of related compounds, starting from benzoic acid and proceeding through the formation of ethyl benzoate, benzohydrazide, and 5-phenyl-1,3,4-oxadiazol-2-thiol before the final reaction with N-alkyl/aryl substituted 2-bromoacetamide .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using spectral techniques, including Electron Impact Mass Spectrometry (EI-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance ((1)H-NMR). These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core structure, ensuring the successful synthesis of the target compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by nucleophilic substitution reactions, where the sulfur atom in the thiol group of 5-benzyl-1,3,4-oxadiazole-2-thiol or 5-phenyl-1,3,4-oxadiazol-2-thiol acts as a nucleophile to displace the bromine atom in the 2-bromoacetamide derivatives. The use of DMF as a solvent and NaH as a base facilitates the deprotonation of the thiol group, making it more nucleophilic and thus promoting the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the 1,3,4-oxadiazole and thiadiazole rings contributes to the rigidity of the molecules, which may affect their solubility and reactivity. The synthesized compounds were found to be more active against acetylcholinesterase, indicating their potential as inhibitors for this enzyme. Moreover, the antimicrobial screening showed that most of the compounds were active against selected microbial species, with compound 6h being the most active. However, compound 6m was noted to have higher cytotoxicity, suggesting that while these compounds have potential, their toxicity profiles need careful consideration .
Scientific Research Applications
Synthesis and Biological Activity
2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide, due to its complex structure involving thiadiazole, has been a subject of interest in the synthesis of various derivatives with potential biological activities. Researchers have been exploring its utility in creating compounds that exhibit significant antibacterial and antifungal properties. For instance, novel series involving similar thiadiazole frameworks have demonstrated excellent activity against a range of microorganisms, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Aspergillus fumigatus, and Candida albicans. The in vitro cytotoxic properties have also been a point of focus, with some derivatives showing promising results in bioassays (Devi, Shahnaz, & Prasad, 2022).
Chemical Synthesis and Structural Analysis
The structural complexity of this compound lends itself to interesting synthesis pathways and structural analyses. Studies have been conducted on the synthesis of related compounds, focusing on the reaction mechanisms and the resulting molecular configurations. For example, the synthesis involving thiadiazole compounds has led to the creation of molecules with specific spatial arrangements, enabling further studies on molecular interactions and reactivity (Ismailova et al., 2014).
Pharmacological Potential
The pharmacological exploration of compounds related to this compound, particularly as glutaminase inhibitors, has been a significant area of research. These studies aim to evaluate the therapeutic potential of these compounds in various disease models. For example, analogs of similar structures have been synthesized and assessed for their potency in inhibiting kidney-type glutaminase, showing potential in attenuating the growth of certain cancer cell lines (Shukla et al., 2012).
properties
IUPAC Name |
2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS3/c1-14(16-10-6-3-7-11-16)25-19-22-21-18(26-19)20-17(23)13-24-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJRQEJVIXIGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2518022.png)
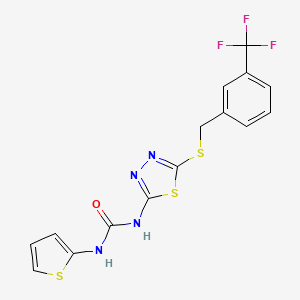
![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518026.png)
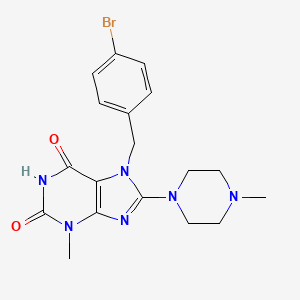
![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2518028.png)

![4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2518030.png)
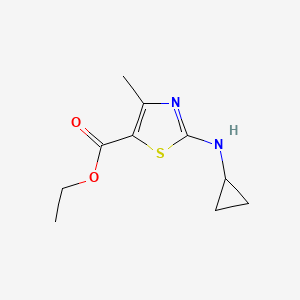

![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)
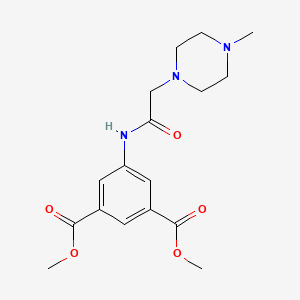
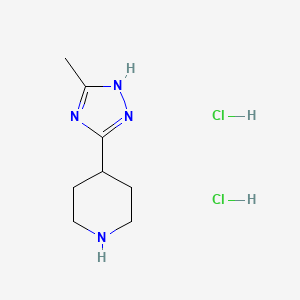
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2518044.png)
![4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide](/img/structure/B2518045.png)